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molecular formula C32H22O4 B3052390 Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- CAS No. 40912-23-0

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-

Cat. No. B3052390
M. Wt: 470.5 g/mol
InChI Key: GRKPTIWJWCQZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04794155

Procedure details

Diphenyl oxide (51 g), 100 ml of dichloromethane and 13.3 g of aluminum trichloride are placed in a flask equipped with a mechanical stirrer, a reflux condenser and an addition funnel. After cooling the flask to -60° C., 10.15 g of isophthaloyl chloride is added over a 30-minute period. The reaction is stirred at 25° C. for 72 hours and refluxed for 4 hours. The reaction mixture is poured into 100 ml of 1M hydrochloric acid and the organic layer is washed once with ammonium hydroxide and twice with water. The organic layer is dried with sodium bisulfate and the solvent is evaporated. The product is recrystallized from methylethyl ketone, yielding 14.3 g (61 percent yield) of the title compound.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Cl-].[Cl-].[Al+3].[C:18](Cl)(=[O:28])[C:19]1[CH:27]=[CH:26][CH:25]=[C:21]([C:22](Cl)=[O:23])[CH:20]=1.Cl>ClCCl>[O:7]([C:1]1[CH:2]=[CH:3][C:4]([C:18]([C:19]2[CH:27]=[CH:26][CH:25]=[C:21]([C:22](=[O:23])[C:11]3[CH:12]=[CH:13][C:8]([O:7][C:1]4[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=4)=[CH:9][CH:10]=3)[CH:20]=2)=[O:28])=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.15 g
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 25° C. for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a reflux condenser and an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
WASH
Type
WASH
Details
the organic layer is washed once with ammonium hydroxide and twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with sodium bisulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from methylethyl ketone

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)C2=CC(=CC=C2)C(C2=CC=C(C=C2)OC2=CC=CC=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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